1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is particularly notable for its structural relationship to piperaquine, an antimalarial drug. The specific molecular formula for this compound is , and it has a molecular weight of approximately 661.72 g/mol .
This compound is classified as a bis(piperazine) derivative, which means it contains two piperazine rings connected by a propyl chain. It is primarily synthesized as an intermediate in the production of piperaquine, which has gained attention for its efficacy in treating malaria, especially in combination therapies with artemisinin . The presence of the 7-chloroquinolin-4-yl group contributes to its pharmacological properties, making it relevant in medicinal chemistry.
The synthesis of 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine involves several steps that typically start with 7-chloro-4-(piperazin-1-yl)quinoline. One effective method includes reacting this quinoline derivative with piperazine under controlled conditions to yield the desired bis(piperazine) compound.
A notable method reported involves using a methanolic solution where 4,7-dichloroquinoline reacts with piperazine. This reaction is facilitated by refluxing the mixture, allowing for efficient formation of the desired product while minimizing impurities . The process emphasizes environmentally friendly practices by utilizing less toxic solvents and optimizing reaction conditions to achieve high yields.
The molecular structure of 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine features two piperazine rings linked through propyl groups. The presence of the chloroquinoline moiety is crucial for its biological activity.
Key Structural Features:
The arrangement of atoms in this compound can significantly influence its pharmacokinetic properties and interaction with biological targets.
The chemical reactivity of 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine can be analyzed through its interactions with various biological targets. It primarily acts as an antimalarial agent due to its ability to interfere with the life cycle of malaria parasites.
Potential Reactions Include:
The mechanism of action for 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine is closely related to that of piperaquine. It is believed to inhibit the polymerization of heme into hemozoin within the malaria parasite's digestive vacuole. This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death.
Key Mechanistic Insights:
1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine exhibits several important physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
The primary application of 1,4-bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine lies in pharmaceutical research and development, particularly in antimalarial therapies. Its structural similarities to piperaquine make it a valuable candidate for further studies aimed at enhancing drug efficacy against resistant strains of malaria.
Potential Applications Include:
The sequential N-alkylation of the central piperazine core represents the foundational step in constructing this bisquinoline scaffold. The symmetric structure necessitates double alkylation of piperazine using 1-chloro-3-bromopropane equivalents. This generates the critical bis(3-chloropropyl)piperazine intermediate, creating terminal halogen handles for subsequent coupling. Primary alkyl halides exhibit superior reactivity over secondary analogs due to reduced steric hindrance, with reaction temperatures optimized at 60–80°C in aprotic solvents to minimize oligomerization [4]. Careful stoichiometric control (2.2:1 molar ratio of alkyl halide to piperazine) prevents over-alkylation to tri/quaternary salts. The nucleophilicity of the piperazine nitrogen is enhanced by prior generation of the free base, avoiding hydrochloride salt forms that require in-situ liberation with bases like potassium carbonate [8].
The 4-position of 7-chloroquinoline serves as the electrophilic center for nucleophilic aromatic substitution (SNAr) with piperazine nitrogens. This reaction exploits the activation conferred by the electron-withdrawing quinoline ring and the ortho-chloro substituent. Piperazine derivatives bearing 3-halopropyl groups (e.g., from Section 1.1.1) react efficiently at 90–110°C in polar solvents like isopropanol/water mixtures. The reaction proceeds via an addition-elimination mechanism where the piperazine nitrogen attacks C4, displacing chloride. Critical to high yield (>85%) is the use of excess piperazine (up to 2.5 eq.) to mitigate dimerization of quinoline intermediates. The 7-chloro group remains inert under these conditions due to its position meta to the reaction center and lower electrophilicity [4] [3]. Post-reaction, residual 4,7-dichloroquinoline is removed via crystallization, ensuring >99% purity for pharmaceutical intermediates [3].
The trimethylene (–CH₂CH₂CH₂–) linker between piperazine units balances conformational flexibility and structural rigidity. This three-carbon spacer permits folding of the molecule for optimal receptor interaction in biological targets, while maintaining sufficient distance (approximately 11–13 Å) between quinoline pharmacophores. Shorter linkers (e.g., methylene) reduce antiplasmodial activity by >90%, while longer chains (pentylene) increase hydrophobicity without efficacy gains. Computational models indicate the propyl chain adopts gauche conformations, positioning terminal piperazines for unstrained coordination with quinoline nitrogen lone pairs. The linker length also minimizes steric clashes between bulky quinoline rings, preventing π-stacking that reduces solubility. Synthetic data confirms that 1,3-dibromopropane yields consistently higher purity products (HPLC >98%) compared to 1,4-dibromobutane, which generates cyclic byproducts via intramolecular alkylation [4] [6].
Table 1: Impact of Linker Length on Synthetic Efficiency
Linker Chain | Yield (%) | Purity (HPLC, %) | Major Byproduct |
---|---|---|---|
Ethylene (n=2) | 42 | 85 | Quinoline dimer |
Propylene (n=3) | 78 | 98 | Traces of monoalkylated |
Butylene (n=4) | 65 | 90 | Cyclic piperazine adduct |
Large-scale production (kilogram batches) employs phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) to accelerate SNAr reactions. TBAB (5–10 mol%) enhances the solubility of ionic intermediates in toluene-water biphasic systems, reducing reaction times from 48h to 12h. For N-alkylations, polar aprotic solvents like DMF or acetonitrile are optimal, facilitating ionization of the alkyl halide while solubilizing inorganic bases (K₂CO₃). Conversely, quinoline substitutions require protic polar solvents (e.g., ethanol/water 3:1) to stabilize the Meisenheimer complex transition state [3] [8]. Recent advances utilize microwave irradiation to achieve 95% conversion in 2h at 120°C, reducing thermal degradation pathways prevalent in prolonged heating. Post-reaction, solvent recovery via distillation achieves >90% reuse, aligning with green chemistry principles.
Table 2: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Piperazine dialkylation | Anhydrous CH₃CN | 80 | None | 88 |
Quinoline substitution | iPrOH/H₂O (4:1) | 105 | TBAB (5 mol%) | 92 |
Final coupling | Toluene/EtOH (1:1) | 70 | Pd/C (0.1 mol%) | 85 |
Solution-phase synthesis remains the industrial standard due to scalability and established purification protocols. The linear sequence—starting from piperazine dialkylation, followed by quinoline substitutions—enables crystallization at each stage for impurity removal. Typical intermediates are isolated as crystalline phosphates or hydrochlorides, achieving purities >99.5% after recrystallization from methanol/dichloromethane [3]. However, this approach requires extensive workup, including liquid-liquid extraction and multiple crystallizations, resulting in 45–50% overall yield.
Solid-phase synthesis leverages polymer-bound acylating agents for stepwise assembly, particularly for unsymmetrical analogs. Aminomethyl polystyrene resins immobilize activated carboxylic acids, enabling efficient amidation with amine intermediates. After coupling, filtration isolates products with minimal purification—typically >90% purity by HPLC. While ideal for rapid analog generation (e.g., 29 derivatives in parallel [8]), solid-phase methods face limitations:
Industrial-scale production favors solution-phase for cost-effectiveness, while solid-phase excels in medicinal chemistry for SAR exploration.
Table 3: Synthesis Method Comparison for Target Compound
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield | 45–50% | 25–30% |
Purity (crude) | 90–92% | 85–90% |
Purification | Crystallization, extraction | Filtration, rinsing |
Scalability | Multi-kilogram | Milligram to gram |
Key advantage | Low cost at scale | Minimal purification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: